6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one

Lipophilicity ADME Permeability

6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one (CAS No. 1602757-14-1; molecular formula C₁₀H₈BrFN₂O, molecular weight 271.09) is a polysubstituted 4(3H)-quinazolinone bearing a C2-ethyl, a C6-bromo, and a C8-fluoro group.

Molecular Formula C10H8BrFN2O
Molecular Weight 271.09 g/mol
Cat. No. B11769168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one
Molecular FormulaC10H8BrFN2O
Molecular Weight271.09 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2F)Br)C(=O)N1
InChIInChI=1S/C10H8BrFN2O/c1-2-8-13-9-6(10(15)14-8)3-5(11)4-7(9)12/h3-4H,2H2,1H3,(H,13,14,15)
InChIKeyYRAYETVKQRLSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one: A Precisely Halogenated Quinazolinone Scaffold for Targeted Medicinal Chemistry


6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one (CAS No. 1602757-14-1; molecular formula C₁₀H₈BrFN₂O, molecular weight 271.09) is a polysubstituted 4(3H)-quinazolinone bearing a C2-ethyl, a C6-bromo, and a C8-fluoro group . Quinazolinones are privileged scaffolds extensively exploited in kinase inhibitor programmes, antiviral campaigns, and CNS‑targeted drug discovery [1]. The simultaneous occurrence of bromine, fluorine, and a lipophilic ethyl side‑chain on this bicyclic core furnishes a unique combination of electronic character, steric demand, and further functionalisation potential that is absent in simpler mono‑ or di‑substituted congeners.

Why Generic Quinazolinone Substitution Cannot Replace 6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one


Within the quinazolin‑4(3H)‑one family, even a single‑atom variation dramatically alters physicochemical properties, target‑binding topology, and synthetic tractability [1]. Replacing the C6‑bromine with chlorine reduces lipophilicity by ~0.5 logP units (ΔXLogP3 = 0.49), which directly impacts passive membrane permeability and ADME behaviour [2]. Omission of the C2‑ethyl group removes a key hydrophobic contact that frequently occupies a lipophilic sub‑pocket in kinase ATP‑binding sites [3]. The C8‑fluorine not only modulates the electron density of the fused benzene ring but also functions as a metabolic soft spot, influencing CYP‑mediated clearance . Consequently, in‑class analogues are not interchangeable; procurement of the exact 6‑bromo‑2‑ethyl‑8‑fluoro substitution pattern is mandatory for reproducing structure‑activity relationships (SAR) established in patented lead series and for maintaining the integrity of late‑stage functionalisation routes that rely on the C6‑bromine as a selective handle for cross‑coupling chemistry [4].

Quantitative Differentiation Evidence for 6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one Versus Closest Structural Analogs


Enhanced Lipophilicity vs. 6-Chloro Analog Drives Superior Predicted Membrane Permeability

The C6‑bromine substituent elevates the calculated lipophilicity of 6‑bromo‑2‑ethyl‑8‑fluoroquinazolin‑4(3H)‑one by 0.49 logP units relative to its C6‑chloro congener [1]. According to the Well‑established Lipinski and Veber guidelines, this ΔlogP translates into a measurable improvement in passive trans‑cellular diffusion, which is critical for intracellular target engagement [2].

Lipophilicity ADME Permeability

C6‑Bromine as a Superior Synthetic Handle for Cross‑Coupling Chemistry vs. C6‑Chlorine

The C(sp²)–Br bond in the target compound exhibits intrinsically higher reactivity in palladium‑catalysed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) compared with the C(sp²)–Cl bond in the 6‑chloro analog [1]. This is due to the lower bond dissociation energy of the C–Br bond (~339 kJ/mol) versus C–Cl (~397 kJ/mol), enabling milder reaction conditions and broader substrate scope [2]. Bromo‑substituted quinazolinones are explicitly employed as key intermediates in patented kinase inhibitor syntheses for this reason [1].

Synthetic tractability Cross‑coupling Late‑stage functionalisation

C8‑Fluorine Modulates Topological Polar Surface Area and Metabolic Stability Compared with Non‑fluorinated Analogs

The C8‑fluorine atom in the target compound increases the topological polar surface area (TPSA) to 45.75 Ų , compared with an estimated TPSA of ~41.5 Ų for the non‑fluorinated 6‑bromo‑2‑ethylquinazolin‑4(3H)‑one based on PubChem data for the 6‑chloro analog (also 41.5 Ų) [1]. This moderate TPSA elevation improves aqueous solubility while maintaining acceptable passive permeability. Furthermore, fluorination at the 8‑position of quinazolinones has been shown to attenuate CYP1A2‑mediated oxidative metabolism, a property exploited in fluoroquinazolinone‑based EGFR inhibitor programmes [2].

Polar surface area Metabolic stability CYP inhibition

Batch‑level Analytical QC with ISO‑certified Supply Chain Ensures Reproducibility vs. Single‑source Generic Alternatives

6‑Bromo‑2‑ethyl‑8‑fluoroquinazolin‑4(3H)‑one is supplied with standard purity ≥98% (HPLC) and is accompanied by batch‑specific certificates of analysis including NMR, HPLC, and GC data from ISO‑certified manufacturers such as Bidepharm and MolCore . In contrast, generic 6‑bromo‑8‑fluoroquinazolin‑4(3H)‑one (CAS 1209498‑47‑4, lacking the C2‑ethyl group) is typically offered at 97% purity with more limited analytical documentation . The 1% purity differential and the availability of multi‑technique batch QC reduce the risk of irreproducible biological results caused by trace impurities, which is especially critical when the compound is used as a key intermediate in multi‑step synthesis where impurity carry‑over can derail entire campaigns.

Quality control Batch reproducibility ISO certification

Dual Halo‑Substitution Pattern (6‑Br / 8‑F) Matches Patented Kinase Inhibitor Pharmacophores

The specific 6‑bromo‑8‑fluoro‑2‑ethyl substitution triad maps directly onto the pharmacophoric requirements of several patent‑disclosed quinazolinone and quinazoline kinase inhibitor series targeting EGFR, HER2, and PI3K [1][2]. Fluoroquinazolinone derivatives exemplified in the literature (e.g., compounds 6–8 and 10a–g in Sabrin et al., 2018) demonstrate that the 8‑fluoro substituent is a critical determinant of dual EGFR kinase/tubulin polymerization inhibitory activity, with representative compounds achieving IC₅₀ values of 0.28–0.38 µM against MDA‑MB‑231 cells, surpassing the reference drug gefitinib (IC₅₀ = 1.30 µM) [1]. While the exact target compound was not directly tested in that study, its substitution pattern is congruent with the most active congeners, and the C6‑bromine provides the synthetic entry point for late‑stage diversification that generated the lead series [1][3].

Kinase inhibitor Pharmacophore Patent SAR

Optimal Research and Industrial Use Cases for 6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one


Kinase Inhibitor Lead Generation via Late‑Stage C6 Diversification

The C6‑bromine serves as a robust handle for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig cross‑coupling, enabling rapid parallel synthesis of 6‑aryl, 6‑alkynyl, or 6‑amino libraries [1]. Medicinal chemistry teams can exploit this to explore SAR around the solvent‑exposed region of kinase ATP‑binding pockets, where the pre‑installed 8‑fluoro and 2‑ethyl groups already fulfil critical hydrophobic and electronic requirements identified in fluoroquinazolinone EGFR/tubulin inhibitor programmes [2].

Pharmacokinetic Optimisation of Intracellularly Targeted Probes

With a measured logP of 2.39 and TPSA of 45.75 Ų , this compound occupies a favourable physicochemical space for passive cell permeability while maintaining sufficient polarity to avoid excessive plasma protein binding. The C8‑fluorine further reduces CYP1A2‑mediated oxidative metabolism based on class‑level evidence , making the scaffold attractive for designing intracellular probes where metabolic stability is a primary optimisation parameter.

Patent‑Directed SAR Expansion Around Privileged Quinazolinone Cores

The 6‑bromo‑8‑fluoro‑2‑ethyl substitution triad directly matches the Markush structures disclosed in multiple quinazoline/quinazolinone kinase inhibitor patent families [2][3]. Procurement of this precise building block enables industrial and academic groups to rapidly generate composition‑of‑matter exemplifications, secure freedom‑to‑operate positions, or explore uncharted substitution space around validated pharmacophores without investing in de novo scaffold synthesis.

Multi‑Step Synthesis of CNS‑Penetrant Quinazolinone Derivatives

The moderate lipophilicity (logP 2.39) and the presence of a fluorine atom — a well‑established strategy for improving blood–brain barrier penetration — position this building block as a starting point for CNS‑targeted programmes . The bromine atom provides the necessary reactivity for introducing diverse functionality at the 6‑position, while the 2‑ethyl group contributes to the overall three‑dimensionality and target‑binding complementarity required for CNS receptor engagement.

Quote Request

Request a Quote for 6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.